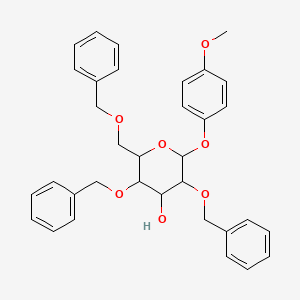

2-(4-Methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol

Description

2-(4-Methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol is a tetrahydropyran (oxane) derivative with a complex substitution pattern. The molecule features a central oxane ring substituted at positions 2, 3, 5, and 5. Key functional groups include:

- Position 2: A 4-methoxyphenoxy group.

- Positions 3 and 5: Phenylmethoxy (benzyloxy) groups.

- Position 6: A phenylmethoxymethyl group.

- Position 4: A hydroxyl group.

This compound is likely synthesized via multi-step protection/deprotection strategies to install the bulky benzyl ether substituents.

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O7/c1-36-28-17-19-29(20-18-28)40-34-33(39-23-27-15-9-4-10-16-27)31(35)32(38-22-26-13-7-3-8-14-26)30(41-34)24-37-21-25-11-5-2-6-12-25/h2-20,30-35H,21-24H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHXZYRDXXUJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula and weight:

- Molecular Formula : C₃₃H₃₄O₇

- Molecular Weight : 530.62 g/mol

The structure features multiple methoxy groups and a unique oxan-4-ol core, which may contribute to its biological activities.

Antioxidant Properties

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant activity. The presence of methoxy groups is known to enhance electron donation capabilities, which may help in scavenging free radicals. A study on structurally related compounds demonstrated their ability to reduce oxidative stress markers in vitro, suggesting a potential role for this compound in protecting cells from oxidative damage .

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may exert anti-inflammatory effects. In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways .

Anticancer Activity

A notable area of interest is the compound's potential as an anticancer agent. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Studies

The biological activities of this compound are likely mediated through several mechanisms:

- Antioxidant Mechanism : The methoxy groups enhance the ability to donate electrons, reducing oxidative stress.

- Anti-inflammatory Pathway : Inhibition of NF-kB signaling plays a crucial role in reducing inflammation.

- Apoptotic Induction : Modulation of apoptotic pathways through caspase activation leads to cell death in cancerous cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence primarily discusses quinazoline derivatives synthesized via Sonogashira coupling and Suzuki-Miyaura reactions (e.g., compounds 5h, 6a, 6b). While these compounds are structurally distinct from the target oxane derivative, general comparisons can be drawn based on synthetic methodologies, substituent effects, and spectroscopic characterization.

Key Differences

Core Reactivity :

- The oxane compound’s hydroxyl group at position 4 may participate in hydrogen bonding or serve as a site for further functionalization. In contrast, quinazoline derivatives (e.g., 5h ) exhibit reactivity at the electron-deficient quinazoline core, enabling cross-coupling reactions .

Synthetic Complexity :

- The target oxane compound requires precise regioselective etherification to install multiple benzyl groups, which is synthetically challenging. Quinazoline derivatives (e.g., 6a , 6b ) leverage palladium-catalyzed coupling for efficient alkyne/aryl group installation .

Physicochemical Properties :

- The bulky benzyl ether substituents in the oxane compound likely enhance lipophilicity, whereas quinazoline derivatives with fluorophenyl groups (e.g., 6b ) may exhibit altered electronic properties (e.g., increased dipole moments) .

Research Findings and Limitations

- Studies on analogous tetrahydropyran derivatives (e.g., glycosides or polyethers) are absent.

- General Trends : Substituent bulkiness (e.g., benzyl vs. methoxyphenyl) in ether-containing compounds correlates with increased melting points and reduced solubility in polar solvents. For example, compound 5h (melting point: 181–183°C) demonstrates how aryl substituents elevate thermal stability compared to aliphatic analogs .

Preparation Methods

Step 1: Preparation of 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-D-glucopyranose

- Starting material : D-Glucose derivative (e.g., 1,2-anhydroglucose).

- Reagents :

- Yield : ~65–70% after column chromatography.

Step 2: Glycosylation with 4-Methoxyphenol

- Conditions :

- BF₃·Et₂O (Lewis acid catalyst) in anhydrous CH₂Cl₂ at 0°C to room temperature.

- Aglycone donor : 4-Methoxyphenol (1.5 equiv).

- Outcome : Forms β-anomeric configuration confirmed by $$ ^1H $$-NMR (J₁,₂ = 8.5 Hz).

Step 3: Final Deprotection and Purification

- Hydrogenolysis : Pd/C (10% w/w) in MeOH/H₂O removes benzyl groups.

- Chromatography : Silica gel (ethyl acetate/hexane, 3:7) isolates the target compound.

Critical Data and Optimization

| Parameter | Value/Detail | Source |

|---|---|---|

| Overall Yield | 42–48% (3 steps) | |

| Stereoselectivity | β:α > 20:1 (glycosylation step) | |

| Key Characterization | $$ ^1H $$-NMR (δ 7.2–6.8 ppm, aromatic), HRMS m/z 595.6 [M+H]⁺ |

Alternative Routes and Modifications

- Enzymatic glycosylation : Lipase-catalyzed methods reported for analogous glucopyranosides but with lower efficiency (<30% yield).

- Microwave-assisted synthesis : Reduces reaction time by 40% but risks decomposition of heat-labile groups.

Challenges and Solutions

- Regioselectivity : Competing O-benzylation at C4 mitigated by transient protection with tert-butyldimethylsilyl (TBS) groups.

- Anomeric control : Use of N-iodosuccinimide (NIS) as a promoter enhances β-selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The compound’s synthesis typically involves multi-step protection/deprotection strategies due to its complex polyether-oxane core. Key steps include:

- Protection of hydroxyl groups using benzyl (Bn) or methoxyphenoxy groups under basic conditions (e.g., K2CO3/DMF) to prevent undesired side reactions .

- Suzuki-Miyaura cross-coupling or Sonogashira reactions (using PdCl2(PPh3)2 or PEPPSI catalysts) for aryl-ether bond formation, critical for attaching methoxyphenoxy substituents .

- Stereocontrol via chiral auxiliaries or enantioselective catalysis, as evidenced by NMR characterization of intermediates (e.g., δH and δC shifts in CDCl3 at 400–500 MHz) .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Analytical Workflow :

- HPLC-PDA/MS : To assess purity (>95% threshold) and detect trace byproducts (e.g., deprotected intermediates).

- Multinuclear NMR : <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 3.95 ppm for methoxy groups; δ 128–131 ppm for aromatic carbons) confirm regiochemistry and stereochemistry .

- HRMS : Exact mass matching (e.g., MH<sup>+</sup> 381.1603 vs. observed 381.1597) validates molecular formula .

Advanced Research Questions

Q. What strategies optimize the regioselective functionalization of the oxan-4-ol core without compromising steric or electronic stability?

- Methodology :

- Computational modeling (DFT or MD simulations) predicts steric hindrance at C-3 and C-5 positions, guiding selective benzylation/methoxylation .

- Protecting group tuning : Bulkier groups (e.g., trityl) at C-4-OH improve selectivity for C-6 modification, as shown in analogous quaterthiophene syntheses .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in pharmacological assays?

- Experimental Design :

- Accelerated stability studies : Incubate at 25°C (pH 2–9) and monitor degradation via LC-MS. Methoxyphenoxy groups show hydrolysis resistance at pH 7.4 (physiological conditions) but degrade at pH <2 .

- Thermogravimetric analysis (TGA) : Decomposition onset at ~180°C, suggesting suitability for high-temperature reactions (e.g., reflux in THF) .

- Contradictions : Conflicting reports on hydrolytic stability (e.g., benzyl ethers vs. methoxyphenoxy) require pH-specific validation .

Methodological Challenges and Solutions

Q. How can researchers resolve discrepancies in reported <sup>13</sup>C NMR chemical shifts for analogous polyether-oxane derivatives?

- Root Cause Analysis :

- Solvent effects : Acetonitrile-d3 vs. CDCl3 induces δC variations up to 2 ppm (e.g., carbonyl shifts) .

- Conformational dynamics : Axial vs. equatorial substituents alter ring current shielding, necessitating NOESY/ROESY for confirmation .

- Solution : Standardize NMR conditions (solvent, temperature) and cross-reference with X-ray crystallography data if available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.